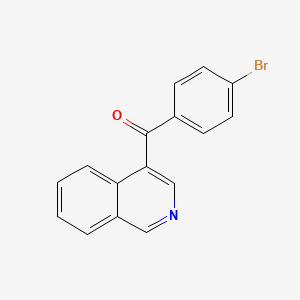

4-(4-Bromobenzoyl)isoquinoline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4-bromophenyl)-isoquinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrNO/c17-13-7-5-11(6-8-13)16(19)15-10-18-9-12-3-1-2-4-14(12)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVNWFINVZHFLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of the Isoquinoline Scaffold in Contemporary Chemical and Biological Research

The isoquinoline (B145761) scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the architecture of a vast number of biologically active compounds. nih.govbenthamdirect.comamerigoscientific.com Its rigid structure provides a unique three-dimensional arrangement for substituent groups, making it an ideal framework for interacting with a wide array of biological targets. This has led to its designation as a "privileged scaffold" in medicinal chemistry, a term for molecular frameworks that are capable of binding to multiple, unrelated biological targets. nih.govresearchgate.netnih.gov

The therapeutic applications of isoquinoline derivatives are extensive and well-documented. nih.gov They form the core of many natural products, including the vasodilator papaverine (B1678415) and the anesthetic dimethisoquin. pharmaguideline.com The isoquinoline nucleus is also a key feature in a multitude of synthetic drugs with a broad spectrum of pharmacological activities. nih.govresearchgate.net These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects. amerigoscientific.compharmaguideline.com The development of novel isoquinoline-based compounds continues to be a major focus of research, with ongoing efforts to discover new therapeutic agents for a range of diseases. nih.govresearchgate.netnih.gov

The following interactive table summarizes the diverse biological activities associated with the isoquinoline scaffold:

| Biological Activity | Examples of Isoquinoline-Containing Compounds |

| Anticancer | Noscapine (B1679977), Emetine, various synthetic derivatives amerigoscientific.comnih.gov |

| Antimicrobial | Berberine (B55584), various synthetic derivatives amerigoscientific.com |

| Anti-inflammatory | Berberine, various synthetic derivatives amerigoscientific.com |

| Vasodilator | Papaverine pharmaguideline.com |

| Anesthetic | Dimethisoquin pharmaguideline.com |

| Antihypertensive | Debrisoquine, Quinapril pharmaguideline.com |

The synthetic versatility of the isoquinoline ring system further enhances its significance. nih.gov Classic synthetic routes such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions have been supplemented by modern, more efficient methods, including palladium-catalyzed cyclizations. pharmaguideline.comacs.orgresearchgate.net This allows for the creation of diverse libraries of isoquinoline derivatives for biological screening and the development of new synthetic methodologies.

Overview of Bromobenzoyl Moieties in Synthetic and Medicinal Chemistry Contexts

The bromobenzoyl group is a valuable functional moiety in the fields of synthetic and medicinal chemistry. Its utility stems from the presence of both a reactive carbonyl group and a bromine atom on an aromatic ring. The bromine atom, a halogen, serves as a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions. ontosight.aiacs.org This allows for the straightforward introduction of a wide range of substituents, enabling the synthesis of complex molecular architectures and the exploration of structure-activity relationships. evitachem.com

In the context of medicinal chemistry, the incorporation of a bromobenzoyl moiety can significantly influence the pharmacological profile of a molecule. The bromine atom can act as a bioisostere for other groups, modulate lipophilicity, and participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to biological targets. ontosight.ai The benzoyl portion of the moiety can also engage in various non-covalent interactions, such as pi-stacking and hydrogen bonding, further contributing to molecular recognition. analis.com.my

Research has demonstrated that the bromobenzoyl group is a component of various molecules with interesting biological activities. For instance, compounds containing this moiety have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.net The following table provides examples of research involving bromobenzoyl-containing compounds and their potential applications.

| Research Area | Example Compound/Derivative | Potential Application/Significance |

| Organic Synthesis | 3-(4-Bromobenzoyl)prop-2-enoic acid | Precursor for the synthesis of various heterocyclic compounds. researchgate.net |

| Medicinal Chemistry | 1-(2-Bromobenzoyl)-1H-indazol-3-amine | Investigated for potential antimicrobial, anticancer, and anti-inflammatory properties. |

| Materials Science | N-bromobenzoyl-N'-(1,10-phenanthrolin-5-yl)thiourea | Used as a chelating agent in coordination chemistry. analis.com.my |

| Synthetic Methodology | 1-(4-Bromobenzoyl)-1,3-dicyclohexylurea | Utilized in Suzuki cross-coupling reactions to synthesize new derivatives. acs.org |

Current Research Trajectories and Potential Future Directions for 4 4 Bromobenzoyl Isoquinoline

Strategies for Carbon-Carbon Bond Formation at the Isoquinoline C-4 Position

The introduction of a substituent at the C-4 position of the isoquinoline ring is a crucial step in the synthesis of this compound. Various strategies have been devised to achieve this, with palladium-catalyzed cross-coupling reactions being a particularly powerful and versatile tool.

Palladium-Catalyzed Coupling Reactions for 4-Aroyl Isoquinolines

Palladium-catalyzed reactions have become indispensable in modern organic synthesis for their ability to facilitate the formation of carbon-carbon bonds with high efficiency and functional group tolerance. In the context of 4-aroyl isoquinolines, these methods typically involve the coupling of an isoquinoline derivative with an appropriate aroyl partner.

One prominent approach is the palladium-catalyzed carbonylative cyclization of o-(1-alkynyl)benzaldimines. acs.orgacs.org This method allows for the synthesis of 3-substituted 4-aroylisoquinolines in good yields by reacting N-tert-butyl-2-(1-alkynyl)benzaldimines with aryl halides in the presence of carbon monoxide (CO) and a palladium catalyst. acs.orgacs.orgscispace.com The reaction is believed to proceed through the formation of an acylpalladium complex, which then promotes the cyclization of the alkyne with the imine nitrogen. acs.orgacs.org This strategy provides a convenient route to isoquinolines bearing a range of substituents at the C-3 position and an aroyl group at C-4. acs.orgacs.org

Another effective strategy involves the palladium-catalyzed domino Heck/intermolecular cross-coupling reaction of 2-(1-alkynyl)benzaldimines. rsc.org This process allows for the synthesis of a variety of 4-alkylated isoquinoline derivatives. rsc.org A key feature of this reaction is the generation of a σ-alkylpalladium(II) intermediate during the Heck reaction, which then activates the alkyne for intramolecular nucleophilic attack by the imine nitrogen. rsc.org

Furthermore, palladium-catalyzed enolate arylation represents a regioselective route to isoquinolines. rsc.org The coupling of an enolate with an ortho-functionalized aryl halide creates a 1,5-dicarbonyl moiety, which can then be cyclized with a source of ammonia (B1221849) to form the isoquinoline ring. rsc.org This method is notable for its tolerance of a wide array of substituents, including those that lead to electron-deficient isoquinoline systems. rsc.org

The following table summarizes some examples of palladium-catalyzed reactions for the synthesis of 4-aroylisoquinoline analogues.

| Reactants | Catalyst/Reagents | Product | Yield |

|---|---|---|---|

| N-tert-butyl-2-(1-alkynyl)benzaldimine, Aryl halide, CO | Palladium catalyst | 3-Substituted 4-aroylisoquinoline | Good |

| 2-(1-Alkynyl)benzaldimine, Alkyl halide | Palladium catalyst | 4-Alkylated isoquinoline derivative | Moderate to good |

| Enolate, ortho-Functionalized aryl halide | Palladium catalyst, Ammonia source | Substituted isoquinoline | Varies |

Reductive Photocyclization Approaches for Isoquinolinones

Photochemical methods offer an alternative pathway for the construction of complex heterocyclic systems. Reductive photocyclization has been employed in the synthesis of dibenzo[de,g]quinolin-7-ones, which are structurally related to aroylisoquinolines. acs.orgacs.org A key step in one such synthesis is the direct conversion of 1-(2-bromobenzoyl)isoquinolines to the corresponding dibenzo[de,g]quinolin-7-ones. acs.orgacs.org The efficiency of this photocyclization is influenced by the substitution pattern on both the isoquinoline ring and the phenyl group. acs.orgacs.org For instance, methoxy (B1213986) groups at the 5- or 7-positions of the isoquinolyl ring or a trifluoromethyl group at the 5-position of the phenyl group can promote the reaction. acs.org Conversely, a methoxy group at the 6-position of the isoquinolyl ring can decrease the reactivity. acs.org

Photoinduced tandem reactions of isoquinoline-1,3,4-triones with alkynes have also been developed to construct aza-polycyclic frameworks. nih.gov These reactions often proceed through a sequence involving a [2+2] cycloaddition (the Paterno-Büchi reaction), followed by electrocyclic ring-opening and subsequent electrocyclization and oxidation steps. nih.gov

Multicomponent Reaction Sequences for Complex Isoquinoline Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to form a complex product, incorporating most or all of the atoms of the reactants. mdpi.comnih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

1,3-Dipolar Cycloaddition Reactions Involving Isoquinolinium Ylides in Pyrrolo[2,1-a]isoquinoline (B1256269) Synthesis

A significant application of MCRs in isoquinoline chemistry is the synthesis of pyrrolo[2,1-a]isoquinolines through 1,3-dipolar cycloaddition reactions. mdpi.comnih.govnih.gov These reactions typically involve the in situ generation of an isoquinolinium ylide, which then acts as a 1,3-dipole and reacts with a suitable dipolarophile.

One such method involves a one-pot, three-component reaction between isoquinoline, a substituted 2-bromoacetophenone, and an activated acetylenic dipolarophile in 1,2-epoxypropane as a solvent and proton scavenger. mdpi.comnih.gov This approach provides a straightforward route to a variety of pyrrolo[2,1-a]isoquinoline derivatives with good yields. mdpi.com The regioselectivity of the cycloaddition is a key aspect of this transformation.

The following table presents examples of pyrrolo[2,1-a]isoquinolines synthesized via this multicomponent 1,3-dipolar cycloaddition.

| Isoquinoline Derivative | Bromoacetophenone Derivative | Dipolarophile | Product | Yield |

|---|---|---|---|---|

| Isoquinoline | 2-Bromo-1-(4-methylphenyl)ethan-1-one | Methyl propiolate | Methyl 3-(4-methylbenzoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate | 71% nih.gov |

| Isoquinoline | 2-Bromo-1-(3-nitrophenyl)ethan-1-one | Methyl propiolate | Methyl 3-(3-nitrobenzoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate | 69% nih.gov |

| Isoquinoline | 2-Bromo-1-(4-nitrophenyl)ethan-1-one | Methyl propiolate | Methyl 3-(4-nitrobenzoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate | 70% nih.gov |

| Isoquinoline | 2-Bromo-1-(2-nitrophenyl)ethan-1-one | Ethyl propiolate | Ethyl 3-(2-nitrobenzoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate | 69% nih.gov |

Furthermore, the 1,3-dipolar cycloaddition of isoquinolinium ylides with nitrostilbenes has been utilized to synthesize 1,2-diarylpyrrolo[2,1-a]isoquinolinium-3-carboxylates, which are precursors to the hexacyclic lamellarin core. nih.govacs.org

Tandem Reaction Architectures for Isoquinoline Frameworks

Tandem reactions, also known as cascade or domino reactions, involve two or more sequential bond-forming events that occur under the same reaction conditions without the isolation of intermediates. These processes are highly efficient and can rapidly build molecular complexity from simple starting materials.

A copper-catalyzed tandem reaction has been developed for the synthesis of pyrrolo[2,1-a]isoquinolines from terminal alkynes, aldehydes, and tetrahydroisoquinolines. acs.orgacs.org This reaction proceeds through a condensation/Mannich-type addition/oxidation/cyclization cascade sequence to afford the desired products in moderate yields. acs.orgacs.org

Another example is a TMSCl-catalyzed tandem reaction of dihydroisobenzofuran acetals with indoles, which provides access to tetrahydroisoquinolones. mdpi.com This process involves the initial addition of the indole (B1671886) to the acetal, followed by a skeletal rearrangement. mdpi.com

Tandem reactions involving C,N-cyclic azomethine imines and α,β-unsaturated ketones have also been employed for the synthesis of 5,6-dihydropyrazolo[5,1-a]isoquinolines. semanticscholar.org This one-pot method encompasses a [3+2]-cycloaddition, detosylation, and oxidative aromatization sequence. semanticscholar.org

Enantioselective Synthesis and Stereocontrol in Chiral Isoquinoline Scaffolds

The development of enantioselective methods for the synthesis of chiral isoquinoline derivatives is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. Stereocontrol, particularly the control of axial chirality in biaryl systems, presents a significant synthetic challenge. acs.org

The enantioselective synthesis of chiral tetrahydroisoquinolines has been achieved through various asymmetric reduction strategies, including the asymmetric hydrogenation of dihydroisoquinolines. mdpi.com For instance, iridium-catalyzed asymmetric hydrogenation of dihydroisoquinolines can provide access to chiral tetrahydroisoquinolines with high enantioselectivity. mdpi.com The stereochemical outcome can sometimes be controlled by tuning the reaction conditions. mdpi.com

In the context of biaryl isoquinoline alkaloids, the stereocontrolled construction of the atropisomeric axis is a key challenge. acs.org The synthetic strategy often depends on the degree of steric hindrance around the biaryl bond. acs.org For systems with high rotational barriers, methods involving internal asymmetric induction from existing stereocenters, the use of chiral auxiliaries, or external asymmetric induction with chiral catalysts are employed. acs.org

Rhodium-catalyzed C-H activation and annulation of aromatic imines with alkynes has emerged as a powerful method for the de novo construction of axially chiral 1-aryl isoquinolines with excellent yields and enantioselectivity. researchgate.net Theoretical studies have been conducted to understand the mechanism and the origin of stereocontrol in these reactions. researchgate.net

Asymmetric Larock Isoquinoline Synthesis for Axially Chiral Isoquinolines

The Larock isoquinoline synthesis stands as a highly efficient method for creating 3,4-disubstituted isoquinolines. nih.gov A significant breakthrough has been the development of an asymmetric version of this reaction, enabling the synthesis of axially chiral isoquinolines, which are valuable as ligands and catalysts in asymmetric synthesis. acs.org

Researchers have successfully documented the first asymmetric Larock isoquinoline synthesis by utilizing a palladium catalyst system. nih.gov The combination of Pd(OAc)₂ with the chiral ligand Walphos SL-W002-1 has proven effective for this transformation. acs.org This catalytic system facilitates the reaction between N-tert-butyl-o-(1-alkynyl)benzaldimines and aryl triflates, producing axially chiral 3,4-disubstituted isoquinolines in high yields (up to 98%) and with excellent enantioselectivities (up to 97.5:2.5 er). acs.org

The synthetic utility of this method was demonstrated through various transformations of the chiral products. Notably, a synthesized axially chiral isoquinoline was successfully reacted with 4-bromobenzoyl chloride to form the corresponding ester derivative in 82% yield, without any loss of enantioselectivity. acs.org This highlights a direct route to creating complex chiral analogues structurally related to this compound.

Table 1: Optimized Conditions for Asymmetric Larock Isoquinoline Synthesis acs.org

| Entry | Substrate 1 | Substrate 2 | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | er |

|---|

Development of Chiral Catalytic Systems for Isoquinoline Derivatization

Beyond the de novo synthesis of the isoquinoline ring, significant research has focused on the development of chiral catalytic systems for the derivatization of pre-existing isoquinoline scaffolds. These methods introduce chirality at specific positions, leading to a diverse range of valuable compounds.

One prominent approach involves the use of chiral phosphoric acids as catalysts. These organocatalysts have been successfully employed in the enantioselective phosphinylation of 3,4-dihydroisoquinolines using diarylphosphine oxides. nih.gov This method provides access to a family of chiral α-amino diarylphosphine oxides with broad functional group tolerance. nih.gov Computational studies have indicated that the stereoselectivity of this reaction is determined by the hydrogen bonding strength between the phosphonate (B1237965) and the isoquinolinium intermediate. researchgate.net

In a different strategy, researchers have developed chiral iron catalysts for asymmetric oxidation reactions. Tetradentate iron complexes incorporating isoquinoline moieties have been synthesized and used for highly enantioselective epoxidation and hydroxy carbonylation of alkenes. acs.org The modular synthesis of the 8-aryl-isoquinoline-based ligands allows for fine-tuning of the catalyst's structural and electronic properties, opening avenues for a variety of asymmetric oxidation and coupling reactions. acs.org

Mechanistic Investigations of Isoquinoline Functionalization Reactions

Understanding the underlying mechanisms of isoquinoline functionalization is paramount for the rational design of new reactions and for optimizing selectivity. Detailed studies, often supported by computational methods, have shed light on the complex pathways involved in these transformations.

Elucidation of Reaction Mechanisms for Pyrrolo[2,1-a]isoquinoline Formation

The pyrrolo[2,1-a]isoquinoline scaffold is a key structural motif found in various natural products and biologically active compounds. A powerful method for its construction is the 1,3-dipolar cycloaddition reaction between an isoquinolinium ylide and a suitable dipolarophile. nih.gov

The reaction mechanism generally begins with the in situ generation of an isoquinolinium N-ylide. nih.gov This occurs through the reaction of isoquinoline with an α-halocarbonyl compound, such as a phenacyl bromide, in the presence of a base. The resulting ylide is a reactive 1,3-dipole that readily engages with an electron-deficient alkyne (the dipolarophile). The subsequent cycloaddition and aromatization sequence furnishes the final pyrrolo[2,1-a]isoquinoline product. nih.gov This methodology has been successfully applied to the one-pot, three-component synthesis of a variety of derivatives, including Ethyl 3-(4-bromobenzoyl)-pyrrolo[2,1-a]isoquinoline-1-carboxylate , which was prepared in 66% yield. nih.gov

An alternative mechanistic pathway involves a domino reaction promoted by a four-component catalytic system ([RuCl₂(p-cymene)]₂, CuCl, copper acetate (B1210297) monohydrate, and TEMPO) under aerobic conditions. nih.govrsc.org This process synthesizes pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes through a sequence of oxidative dehydrogenation, cyclization/coupling, and a final dehydrogenative aromatization. nih.gov

Analysis of Regioselectivity and Stereoselectivity in Isoquinoline Syntheses

Controlling regioselectivity (where substituents attach) and stereoselectivity (the 3D arrangement of atoms) is a central challenge in organic synthesis. In the context of isoquinolines, both aspects have been extensively studied.

In the asymmetric Larock synthesis, the high enantioselectivity observed is attributed to the chiral ligand, with ortho-substituents on the reactants playing a crucial role. thieme-connect.com Mechanistic studies, including Density Functional Theory (DFT) calculations, suggest that the reaction proceeds via a nucleopalladation pathway rather than an oxidative addition/C-H activation pathway, which helps to explain the observed stereochemical outcome. acs.orgthieme-connect.com

For cycloaddition reactions leading to fused systems like pyrrolo[2,1-a]isoquinolines, the selectivity is also a key consideration. The 1,3-dipolar cycloaddition of isoquinolinium N-ylides with certain dipolarophiles has been shown to be highly regio- and diastereoselective. thieme-connect.com DFT calculations have been employed to rationalize these observations, proposing a nonconcerted mechanism that dictates the selective formation of one specific regioisomer. thieme-connect.com The regioselectivity of these cycloadditions can also be dependent on reaction conditions such as temperature and solvent, allowing for the selective synthesis of different regioisomeric products. scispace.com In classical syntheses like the Pictet-Spengler reaction, the regioselectivity of the cyclization is largely determined by the electronic nature of substituents on the starting phenylethylamine aromatic ring. researchgate.net

Green Chemistry Approaches in Isoquinoline Synthesis

The principles of green chemistry, which aim to make chemical processes more environmentally friendly, are increasingly being applied to the synthesis of heterocyclic compounds like isoquinolines. A key focus is the replacement of volatile and toxic organic solvents with benign alternatives.

Utilization of Environmentally Benign Solvents, e.g., Water, in Isoquinoline Derivative Synthesis

Water, as a non-toxic, non-flammable, and abundant solvent, is an ideal medium for green organic synthesis. rsc.org Researchers have successfully developed a copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives to produce isoquinolines and their N-oxides using water as the sole solvent. rsc.orgnih.gov

This protocol is notable for its simplicity and efficiency, as it proceeds under mild conditions and does not require any organic co-solvents, additives, or ligands. rsc.org The reaction demonstrates high atom economy and a broad substrate scope with good functional group tolerance. nih.gov Interestingly, by choosing whether to protect the hydroxyl group of the starting oxime, the reaction can be selectively directed to produce either the isoquinoline (via N-O/O-H cleavage) or the corresponding isoquinoline N-oxide, showcasing the versatility of the method. nih.gov

Table 2: Copper-Catalyzed Synthesis of Isoquinolines in Water nih.gov

| Substrate | Product | Yield (%) |

|---|---|---|

| (E)-1-(2-(phenylethynyl)phenyl)ethanone O-methyl oxime | 1-methyl-3-phenylisoquinoline | 95 |

| (E)-1-(2-(p-tolylethynyl)phenyl)ethanone O-methyl oxime | 1-methyl-3-(p-tolyl)isoquinoline | 92 |

| (E)-1-(4-chloro-2-(phenylethynyl)phenyl)ethanone O-methyl oxime | 6-chloro-1-methyl-3-phenylisoquinoline | 89 |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic compounds. omicsonline.org By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. organicchemistrydata.orglibretexts.org For complex heterocyclic systems such as this compound, one-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable. omicsonline.org

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis of this compound Derivatives

¹H NMR spectroscopy provides crucial information about the number, environment, and connectivity of protons in a molecule. In the context of this compound derivatives, the chemical shifts (δ), measured in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS), and coupling constants (J) are indicative of the specific proton environments. pressbooks.pubsavemyexams.com

Derivatives of 4-aroylisoquinolines exhibit characteristic signals. For instance, in related pyrrolo[2,1-a]isoquinoline systems, protons on the pyridine (B92270) moiety, such as H-5 and H-6, typically appear as doublets with coupling constants around 7.4 Hz. mdpi.com The proton at the H-10 position is often observed as a deshielded multiplet due to its spatial proximity to a carbonyl group. mdpi.com In a study of N-((1-(4-Bromobenzoyl)-5,6-dihydropyrazolo[5,1-a]isoquinolin-2-yl)methyl)-4-methylbenzenesulfonamide, the protons of the 4-bromobenzoyl group showed characteristic signals, with the doublet at δ 7.66 ppm (J = 8.3 Hz) corresponding to two protons. nih.gov

Table 1: Illustrative ¹H NMR Spectral Data for a this compound Derivative.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons | 7.66 | d | 8.3 |

| Aromatic Protons | 7.57-7.49 | m | - |

Note: This table is based on data reported for a related derivative and serves as an illustrative example. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Investigations

¹³C NMR spectroscopy provides direct insight into the carbon framework of a molecule. chemguide.co.uk Each unique carbon atom in a molecule gives a distinct signal, and the chemical shift is indicative of its electronic environment. hw.ac.uk The carbonyl carbon of the benzoyl group is a particularly diagnostic signal, typically appearing far downfield. organicchemistrydata.org

For a derivative, N-((1-(4-Bromobenzoyl)-5,6-dihydropyrazolo[5,1-a]isoquinolin-2-yl)methyl)-4-methylbenzenesulfonamide, the carbonyl carbon of the 4-bromobenzoyl group was observed at δ 196.3 ppm. nih.gov The carbon atoms of the brominated aromatic ring also show characteristic signals. Quantum chemical calculations using the Gauge-Invariant Atomic Orbital (GIAO) method can be employed to predict and help assign the ¹³C NMR spectra of compounds like 4-bromoisoquinoline. nih.gov

Table 2: Representative ¹³C NMR Chemical Shifts for a this compound Moiety.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Benzoyl) | ~196 |

| Quaternary Carbon (C-Br) | Varies |

| Aromatic Carbons | 125-145 |

Note: The chemical shifts are approximate and based on data from related structures. nih.govhw.ac.ukorganicchemistrydata.org

Advanced Two-Dimensional NMR Techniques for Complex Isoquinoline Structures

For complex molecules where 1D NMR spectra may suffer from signal overlap, 2D NMR techniques are essential for unambiguous structural assignment. wikipedia.orgarxiv.org These methods reveal correlations between nuclei, providing a more detailed picture of the molecular structure. wikipedia.org

Common 2D NMR experiments include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling, revealing which protons are adjacent to each other. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.org This is invaluable for assigning carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is key for determining stereochemistry and conformation. researchgate.netipb.pt

These techniques have been successfully applied to assign the complete ¹H and ¹³C NMR spectra of complex isoquinoline derivatives. researchgate.net The use of HSQC and HMBC, in particular, allows for the definitive connection of proton and carbon signals, leaving no ambiguity in the final structural elucidation. omicsonline.orgresearchgate.net

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. specac.com It works by measuring the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

The FT-IR spectrum of this compound and its derivatives provides clear evidence for the presence of key functional groups. The most prominent and diagnostic absorption is that of the carbonyl (C=O) stretching vibration from the benzoyl group. This typically appears as a strong band in the region of 1650-1700 cm⁻¹. libretexts.org

In related structures, such as spirocyclic imidazo[1,2-a]isoquinoline derivatives, strong carbonyl absorptions have been observed around 1652 cm⁻¹. arabjchem.org Similarly, in a pyrrolo[2,1-a]isoquinoline derivative containing a 4-bromobenzoyl group, FT-IR analysis would confirm the presence of the carbonyl and other characteristic groups. mdpi.com The presence of the aromatic rings (isoquinoline and bromophenyl) would be indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. libretexts.org The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹. libretexts.org

Table 3: Characteristic FT-IR Absorption Bands for this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretch | 1650 - 1670 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

| Aromatic C-H | Stretch | ~3030 | Weak-Medium |

| C-Br | Stretch | 500 - 600 | Strong |

Note: This table presents expected absorption regions based on general spectroscopic principles and data from related compounds. libretexts.orglibretexts.org

Mass Spectrometric Techniques for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. premierbiosoft.com It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. premierbiosoft.com High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the elemental composition of a molecule with high accuracy. msu.edu

For this compound, mass spectrometry would be used to confirm its molecular weight (326.01 g/mol for the most common isotopes). The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, where the M+ and M+2 peaks appear in an approximate 1:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Electrospray ionization (ESI) is a soft ionization technique often used to generate the protonated molecular ion [M+H]⁺, which can then be subjected to multistage mass spectrometry (MS/MS) experiments. nih.gov These experiments involve isolating the molecular ion, inducing fragmentation through collision with an inert gas, and analyzing the resulting fragment ions. nih.gov This process helps to elucidate the fragmentation pathways, providing further confirmation of the molecule's structure. For instance, a common fragmentation would be the cleavage of the bond between the isoquinoline ring and the benzoyl group, leading to characteristic fragment ions. The study of fragmentation pathways of related isoquinoline alkaloids has demonstrated the power of this technique in differentiating between isomers. nih.govnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar, high-molecular-weight, and thermally labile molecules. polyu.edu.hk In the context of this compound, ESI-MS is primarily used to determine its molecular weight by generating intact molecular ions. In the positive ion mode, the molecule readily accepts a proton, typically from the solvent or an additive, to form the protonated molecular ion, [M+H]⁺. nih.gov

The analysis is conducted by dissolving the compound in a suitable solvent, such as methanol (B129727) or acetonitrile, and infusing it into the ESI source. A high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions like [M+H]⁺. nih.gov

While ESI is a soft ionization method, fragmentation can be induced in the mass spectrometer to gain further structural information (a technique known as MS/MS or collision-induced dissociation). uvic.ca The fragmentation of isoquinoline alkaloids often involves characteristic losses related to their core structure and substituents. nih.govnih.gov For this compound, the most probable fragmentation would occur at the bond between the carbonyl group and the isoquinoline ring, which is one of the weaker points in the structure. This would lead to the formation of characteristic fragment ions. The presence of the bromine atom results in a distinctive isotopic pattern for any fragment containing it, due to the nearly equal natural abundance of its two isotopes, ⁷⁹Br and ⁸¹Br.

| Ion | Formula | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Description |

|---|---|---|---|---|

| [M+H]⁺ | [C₁₆H₁₁BrNO]⁺ | 312.0 | 314.0 | Protonated molecular ion |

| [C₉H₇N]⁺ | [C₉H₇N]⁺ | 129.1 | Fragment from cleavage of the C-C bond between the carbonyl and isoquinoline ring | |

| [C₇H₄BrO]⁺ | [C₇H₄BrO]⁺ | 182.9 | 184.9 | 4-Bromobenzoyl cation fragment |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition. scielo.br Unlike nominal mass spectrometry, which provides integer masses, HRMS measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places). researchgate.net This precision allows for the determination of a unique elemental formula.

For this compound (C₁₆H₁₀BrNO), the theoretical exact mass of its protonated molecular ion, [M+H]⁺, can be calculated based on the precise masses of the most abundant isotopes of its constituent elements (¹H, ¹²C, ¹⁴N, ¹⁶O, and ⁷⁹Br). Experimental measurement of the m/z value via HRMS and its comparison with the calculated theoretical value can confirm the elemental formula with high confidence. thieme-connect.com This technique is essential for distinguishing between isomers or other compounds that might have the same nominal mass but different elemental compositions. The data is typically reported as a calculated value (calcd) and a found value, with the difference expressed in parts per million (ppm).

| Ion Formula | Isotope | Calculated Exact Mass | Typical Experimental Accuracy |

|---|---|---|---|

| [C₁₆H₁₁BrNO]⁺ | ⁷⁹Br | 312.0073 | < 5 ppm |

| ⁸¹Br | 314.0052 |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

Furthermore, the incorporation of a heavy atom like bromine is a well-established strategy in X-ray crystallography for determining the absolute stereochemistry of chiral molecules. nih.gov The heavy atom's strong scattering of X-rays allows for the unambiguous assignment of the spatial arrangement of atoms in a chiral center, a technique known as anomalous dispersion. Though this compound itself is achiral, the use of the 4-bromobenzoyl group as a derivatizing agent is a common practice to facilitate the crystallographic analysis of chiral alcohols and amines. rsc.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₀BrNO₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.6152 (6) |

| b (Å) | 7.8130 (6) |

| c (Å) | 12.0454 (9) |

| α (°) | 98.339 (2) |

| β (°) | 94.982 (1) |

| γ (°) | 100.264 (2) |

| Dihedral Angle (Isoquinoline/Bromophenyl) | 75.5 (1)° |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org It is a widely applied tool for calculating the properties of molecules like 4-(4-Bromobenzoyl)isoquinoline, offering a balance between accuracy and computational cost. DFT calculations can provide deep insights into the molecule's geometry, electronic distribution, and inherent reactivity. nih.govrsc.org

DFT calculations are highly effective in predicting the spectroscopic properties of molecules. For a compound such as this compound, DFT can be used to compute its infrared (IR) and Raman spectra. nih.govresearchgate.net This theoretical prediction involves optimizing the molecule's geometry to find its most stable conformation and then calculating the vibrational frequencies of its atomic bonds. researchgate.net

The resulting theoretical spectrum allows for the assignment of specific vibrational modes, such as C-C aromatic stretching, C-H bending, and the characteristic vibrations of the carbonyl (C=O) group and the C-Br bond. researchgate.net Comparing the calculated spectrum with experimental data, if available, can confirm the molecular structure and provide a detailed understanding of its dynamic behavior. nih.govresearchgate.net For instance, studies on the parent isoquinoline (B145761) molecule have successfully used DFT to assign its fundamental vibrational modes, providing a solid foundation for analyzing more complex derivatives. researchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| C=O Stretch | 1650-1750 | Vibration of the carbonyl group in the benzoyl moiety. |

| C=C Aromatic Stretch | 1400-1600 | Stretching vibrations within the isoquinoline and benzene (B151609) rings. |

| C-N Stretch | 1250-1350 | Stretching of the carbon-nitrogen bond in the isoquinoline ring. |

| C-H Aromatic Bend | 690-900 | Out-of-plane bending of hydrogen atoms attached to the aromatic rings. |

| C-Br Stretch | 500-600 | Vibration of the carbon-bromine bond. |

Note: This table presents typical wavenumber ranges for the functional groups present in this compound. Precise values would require specific DFT calculations for this molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.orgyoutube.comyoutube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. libretexts.org The HOMO is the orbital most likely to donate electrons, defining the molecule's nucleophilic character, while the LUMO is the most likely to accept electrons, defining its electrophilic character. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. rsc.orgtandfonline.com A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. rsc.orgtandfonline.com These descriptors, derived from conceptual DFT, provide a quantitative basis for understanding and predicting chemical behavior. researchgate.net For this compound, calculating these parameters would offer a comprehensive profile of its chemical tendencies. nih.gov

| Descriptor | Formula | Interpretation |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. Harder molecules are less reactive. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness. Softer molecules are more reactive. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

Note: These formulas are based on Koopmans' theorem and provide approximations for the respective chemical descriptors. pku.edu.cn

DFT is also a powerful tool for investigating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing transition states—the high-energy structures that connect reactants and products. nih.gov

For a molecule like this compound, DFT could be used to study its synthesis, such as the mechanism of the acylation reaction at the 4-position of the isoquinoline ring. pharmaguideline.com The calculation of activation energies (the energy barrier of the transition state) can help predict reaction rates and determine the feasibility of a proposed synthetic route under different conditions. nih.gov Furthermore, such studies can explain regioselectivity, for instance, why electrophilic or nucleophilic attack occurs at specific positions on the isoquinoline ring system. youtube.com

Molecular Docking and Dynamics Simulations for Biological Interaction Profiling

To explore the potential of this compound as a therapeutic agent, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed. These methods predict how a small molecule (ligand) interacts with a biological target, typically a protein. nih.govunhas.ac.id

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a protein's active site. researchgate.netnih.gov For isoquinoline derivatives, which are known to interact with a wide range of biological targets, docking studies can identify plausible binding modes and key intermolecular interactions. nih.govnih.govnih.gov These interactions, which include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic forces, are crucial for the stability of the ligand-protein complex. researchgate.net

Following molecular docking, which provides a static snapshot of the interaction, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. frontiersin.orgnih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of conformational changes and the stability of the complex in a simulated physiological environment. mdpi.comspringernature.com

A key output of docking is a scoring function that estimates the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). semanticscholar.orgproquest.com A more negative value typically indicates a stronger and more favorable interaction. unhas.ac.id MD simulations can further refine this prediction by calculating the binding free energy using more rigorous methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). researchgate.net

Furthermore, MD simulations are used to assess the conformational stability of the ligand in the binding pocket. By analyzing metrics such as the Root Mean Square Deviation (RMSD) of the ligand's atoms over the simulation time, researchers can determine if the ligand remains stably bound in its predicted pose or if it is flexible and explores multiple conformations. nih.govmdpi.com Such analyses would be critical in validating the predicted binding mode of this compound and assessing its potential as a stable inhibitor for a given protein target. nih.gov

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) analysis is a fundamental process in medicinal chemistry that aims to understand how modifications to a molecule's structure affect its biological activity. oncodesign-services.com Computational SAR studies use sophisticated modeling techniques to build predictive models that link a compound's chemical structure to its biological functions, guiding the optimization of lead compounds. nih.govoncodesign-services.com

For this compound, computational SAR studies would focus on three key structural regions: the isoquinoline core, the benzoyl linker at the C4 position, and the para-substituted bromine atom on the phenyl ring.

Quantitative Structure-Activity Relationship (QSAR): A primary method is the development of QSAR models. nih.gov These mathematical models correlate the physicochemical properties of a series of related compounds with their biological activity. nih.gov For a series of analogs of this compound, 2D and 3D descriptors—such as steric parameters (e.g., molar refractivity), electronic properties (e.g., dipole moment, partial charges), and hydrophobicity (LogP)—would be calculated. nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful for explaining the structure-activity relationship in terms of 3D variables. nih.gov These models generate contour maps that highlight regions where steric bulk, positive or negative electrostatic charges, or hydrophobic properties are predicted to increase or decrease biological activity.

Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. iaanalysis.comnih.gov In the context of this compound, if a biological target (such as an enzyme or receptor) is known, docking simulations would be performed to predict how the compound fits into the target's binding site. nih.gov The simulation would explore various conformations of the compound, particularly the rotational freedom of the bond between the isoquinoline and benzoyl groups, to find the most stable binding pose. computabio.com The results would provide insights into key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the bromine atom, which contribute to its binding affinity. iaanalysis.com

The following table illustrates the types of structural modifications that a computational SAR study on this compound would investigate and the nature of the predicted outcomes.

| Structural Modification on Parent Compound | Rationale for Investigation | Predicted Outcome from a Hypothetical Model |

|---|---|---|

| Replace para-Bromo with para-Chloro | Evaluate the effect of halogen size and electronegativity. | Potential slight decrease in binding affinity due to altered halogen bond strength or steric fit. |

| Replace para-Bromo with para-Trifluoromethyl (-CF3) | Introduce a strong electron-withdrawing group to alter electronic properties. | Possible increase in activity if electron-withdrawing character is favorable for binding. |

| Move Bromo group from para to meta position | Assess the importance of substituent position for interaction with the binding pocket. | Likely decrease in activity, suggesting the para position is optimal for a key interaction. |

| Replace Benzoyl linker with a simple Phenyl group | Determine the role of the carbonyl group (ketone) in binding. | Significant loss of activity, indicating the carbonyl may be a key hydrogen bond acceptor. |

| Introduce a substituent on the Isoquinoline core | Explore additional binding interactions within the target site. | Variable outcomes; could enhance or decrease activity depending on the nature and position of the substituent. |

In Silico Prediction of Biological Activity and Pharmacokinetics

In silico methods are indispensable for the early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govdrugpatentwatch.com These predictions help identify potential liabilities long before costly and time-consuming experimental studies are conducted, reducing the high attrition rates in drug development. drugpatentwatch.comaudreyli.com

For this compound, a standard battery of in silico ADMET predictions would be performed to assess its "drug-likeness" and potential pharmacokinetic profile.

Physicochemical Properties and Oral Bioavailability: A foundational assessment involves calculating key physicochemical properties to evaluate potential oral bioavailability, often guided by frameworks like Lipinski's Rule of Five. These rules suggest that poor absorption or permeation is more likely when a compound violates certain thresholds for molecular weight, lipophilicity, and hydrogen bonding capacity. slideshare.net For this compound (C₁₆H₁₀BrNO), the properties are:

Molecular Weight: 324.16 g/mol (well below the <500 threshold)

Hydrogen Bond Donors: 0 (below the <5 threshold)

Hydrogen Bond Acceptors: 2 (the isoquinoline nitrogen and the carbonyl oxygen, below the <10 threshold)

LogP (Octanol-Water Partition Coefficient): Calculated values typically fall in the range of 3.5-4.5, indicating significant lipophilicity but generally within the acceptable range (<5).

Based on these parameters, the compound is predicted to have good potential for oral bioavailability.

Pharmacokinetic Predictions: Beyond simple rules, computational models can predict specific pharmacokinetic behaviors:

Aqueous Solubility: The relatively high lipophilicity and planar aromatic structure suggest that this compound would have low aqueous solubility.

Intestinal Absorption: High membrane permeability is often predicted for compounds with its physicochemical profile, suggesting good absorption from the gastrointestinal tract. slideshare.net

Blood-Brain Barrier (BBB) Penetration: Models would assess the likelihood of the compound crossing into the central nervous system. Its characteristics may allow for some BBB penetration, a property that could be desirable or undesirable depending on the intended therapeutic target.

Metabolism: In silico tools can predict which cytochrome P450 (CYP) enzymes are most likely to metabolize the compound. The aromatic rings are potential sites for oxidation by enzymes like CYP3A4 or CYP2D6. The models can also predict whether the compound is likely to be an inhibitor of these enzymes, which is crucial for assessing potential drug-drug interactions. audreyli.com

Toxicity: A range of toxicity endpoints can be predicted computationally, including mutagenicity (e.g., Ames test prediction), cardiotoxicity (e.g., hERG inhibition), and hepatotoxicity.

The following interactive table summarizes the key ADMET parameters that would be evaluated for this compound and the likely qualitative predictions from standard in silico models.

| ADMET Parameter | Predicted Profile for this compound | Implication in Drug Development |

|---|---|---|

| Lipinski's Rule of Five | Compliant (0 violations) | Indicates good potential for oral bioavailability ("drug-likeness"). |

| Aqueous Solubility (LogS) | Predicted to be Low to Moderate | May require formulation strategies to ensure adequate dissolution and absorption. |

| Human Intestinal Absorption (HIA) | Predicted to be High (>90%) | Suggests the compound is well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeability | Predicted to be Borderline/Possible | Could be a candidate for CNS targets or may pose a risk of CNS side effects for non-CNS targets. |

| CYP450 2D6 Inhibition | Possible Inhibitor | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |

| hERG Inhibition | Moderate Risk Predicted | Warrants experimental investigation due to the potential for cardiotoxicity. |

| Ames Mutagenicity | Predicted to be Non-mutagenic | Low likelihood of causing genetic mutations. |

Biological Activities and Pharmacological Potential of 4 4 Bromobenzoyl Isoquinoline Derivatives

Anticancer and Cytotoxic Activities

The quest for novel and effective anticancer agents has led to the investigation of various heterocyclic compounds, with isoquinoline (B145761) derivatives showing considerable promise. The introduction of a 4-bromobenzoyl group at the 4-position of the isoquinoline ring system has been a key strategy in developing potent cytotoxic agents.

Evaluation against Diverse Human Cancer Cell Lines

A number of studies have been conducted to evaluate the cytotoxic effects of C4-substituted isoquinoline derivatives against various human cancer cell lines. These investigations are crucial for identifying lead compounds for further development. For instance, a series of new 4-isoquinoline propanamides and their unsaturated counterparts, synthesized from 4-bromoisoquinoline, were tested for their in vitro cytotoxicity. openmedicinalchemistryjournal.com

Two specific analogues, compounds 6b and 6c , demonstrated notable cytotoxicity against the NSCLC-N16-L16 (non-small-cell lung cancer) cell line, suggesting they may serve as new leads in the development of effective cytotoxic agents. openmedicinalchemistryjournal.com Similarly, other research has shown that various quinoline (B57606) and isoquinoline derivatives exhibit significant inhibitory effects against a range of cancer cell lines, including those of breast, lung, and leukemia. nih.govresearchgate.netdocumentsdelivered.commdpi.com For example, substituted isoquinolin-1-ones have been synthesized and tested, with 3-Biphenyl-N-methylisoquinolin-1-one showing potent anticancer activity against five different human cancer cell lines. nih.gov Another study highlighted a novel quinoline compound, 91b1, which showed a comparable inhibitory effect to the established drug cisplatin (B142131) (CDDP) on A549 (lung carcinoma), AGS (gastric adenocarcinoma), KYSE150, and KYSE450 (esophageal squamous cell carcinoma) cell lines. nih.gov

Table 1: Cytotoxic Activity of Selected Isoquinoline Derivatives

| Compound | Cancer Cell Line | Activity/Measurement | Reference |

|---|---|---|---|

| 6b | NSCLC-N16-L16 | Cytotoxic | openmedicinalchemistryjournal.com |

| 6c | NSCLC-N16-L16 | Cytotoxic | openmedicinalchemistryjournal.com |

| 3-Biphenyl-N-methylisoquinolin-1-one (7) | 5 Human Cancer Cell Lines | Potent Anticancer Activity | nih.gov |

| 91b1 | A549, AGS, KYSE150, KYSE450 | Comparable to Cisplatin | nih.gov |

| o-hydroxy derivative 4k | MOLT-3 (leukemia) | Most Potent Cytotoxicity | researchgate.net |

| Quaternary salt 3d | Non-small cell lung cancer (HOP-92), Melanoma (LOX IMVI, SK-MEL-5), Breast cancer (MDA-MB-468) | Remarkable Cytotoxic Efficiency | mdpi.com |

| Quaternary salt 3f | Leukemia cells | Highly Selective Activity | mdpi.com |

Molecular Mechanisms of Anticancer Action

Understanding the molecular mechanisms by which these compounds exert their anticancer effects is fundamental to their development as therapeutic agents. Research has indicated that isoquinoline and related quinazoline (B50416) derivatives can induce cancer cell death through several pathways, including cell cycle arrest, apoptosis, and the inhibition of tubulin polymerization.

Induction of Cell Cycle Arrest: Several quinazoline derivatives have been shown to cause cell cycle arrest, primarily at the G1 or G2/M phase. nih.govmdpi.comnih.gov For instance, one compound was found to induce an increase in the G1 phase cell population from 51.45% in control breast cancer cells (MCF-7) to 60.68% in treated cells. mdpi.com Another novel quinazoline derivative, 04NB-03, induced G2/M phase arrest in hepatocellular carcinoma cells. nih.gov This disruption of the normal cell cycle progression prevents cancer cells from proliferating.

Induction of Apoptosis: Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. Numerous isoquinoline and quinazoline derivatives have been found to induce apoptosis. nih.govmdpi.comnih.govnih.govnih.govmdpi.com For example, two novel isoquinoline derivatives, B01002 and C26001, were shown to induce apoptosis in ovarian cancer cells by downregulating Inhibitor of Apoptosis Proteins (IAPs) such as XIAP, cIAP-1, and survivin, which in turn promotes caspase-induced cell death. nih.gov Another compound induced apoptosis in HepG2 cells by upregulating pro-apoptotic genes like caspase-3, caspase-9, and Bax, while downregulating the anti-apoptotic gene Bcl-2. nih.gov

Tubulin Polymerization Inhibition: Microtubules, which are polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs. researchgate.net Several compounds with structures related to 4-benzoylisoquinoline (B1281411) act as tubulin polymerization inhibitors. researchgate.netresearchgate.netrsc.orgnih.govnih.gov They bind to tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and ultimately apoptosis in cancer cells. researchgate.netrsc.org For example, 3-arylisoquinolinone derivatives have been shown to inhibit tubulin polymerization, with their activity being highly dependent on the substitution pattern on the aryl ring. researchgate.net Certain cyano-pyrrolo-quinoline derivatives also demonstrated significant binding interaction with tubulin. nih.gov

Structure-Activity Relationships for Optimized Anticancer Efficacy

Structure-activity relationship (SAR) studies are essential for optimizing the anticancer potency of lead compounds. For C4-substituted isoquinolines and related structures, several key structural features have been identified that influence their cytotoxic activity.

In a series of 3-arylisoquinolinones, it was discovered that meta-substitution on the C3-aryl ring dramatically enhances antiproliferative activity compared to para-substituted analogues. researchgate.net This highlights the critical importance of the precise positioning of substituents. For other classes of compounds, the presence of specific functional groups can be crucial. For instance, in a study of benzo[f]quinoline (B1222042) derivatives, quaternary salts with aromatic substituents were found to be the most active compounds. mdpi.com The activity of these quaternary salts was superior to that of their cycloadduct counterparts, which was attributed to the presence of a positively charged nitrogen atom. mdpi.com Furthermore, earlier SAR studies on benzofuran (B130515) derivatives, another class of heterocyclic anticancer agents, found that substitutions at the C-2 position were crucial for cytotoxic activity. mdpi.com These insights guide medicinal chemists in designing more potent and selective anticancer agents based on the isoquinoline scaffold.

Antimicrobial Properties

In addition to their anticancer potential, isoquinoline derivatives have been investigated for their ability to combat microbial infections. The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents with novel mechanisms of action.

Antibacterial Activity of Isoquinoline Derivatives

Isoquinoline derivatives have demonstrated activity against a range of bacterial pathogens, including multidrug-resistant strains. A novel synthetic isoquinoline derivative, 1(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,-tetrahydroisoquinoline, was evaluated against Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) that inhibited over 90% of growth ranging from 6.0 to 24.0 µg/ml. internationalscholarsjournals.com This compound was found to down-regulate the expression of important virulence factors in P. aeruginosa. internationalscholarsjournals.com

Another study presented a new class of alkynyl isoquinolines with strong bactericidal activity against numerous Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These compounds were also effective at reducing the MRSA load within macrophages, a key advantage as many antibiotics struggle to clear intracellular bacteria. nih.gov Isatin–quinoline conjugates have also shown significant biocidal activity, with some derivatives displaying more potent activity against clinical isolates than first-line drugs like chloramphenicol (B1208) and ampicillin. nih.gov

Antifungal Activity of Isoquinoline Derivatives

Fungal infections pose a significant threat, particularly to immunocompromised individuals, and the emergence of resistant strains is a major concern. mdpi.comresearchgate.net Isoquinoline derivatives have shown promise as novel antifungal agents. jlu.edu.cnbioengineer.org

In one study, novel isoquinoline derivatives were designed and synthesized by introducing an active fragment of diphenyl ether into the 3,4-dihydroisoquinoline (B110456) skeleton. jlu.edu.cn Several of these compounds exhibited high inhibition rates (up to 93.0%) against plant pathogenic fungi like Physalospora piricola and Rhizotonia cerealis at a concentration of 50 mg/L. jlu.edu.cn Another series of novel 3-aryl-isoquinoline derivatives, based on natural alkaloids, also showed excellent antifungal activity, with one compound, 9f , demonstrating an EC50 of 3.651 mg/L against P. piricola, which was slightly better than the commercial fungicide chlorothalonil. nih.gov

Furthermore, a series of dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a]quinoline-2,3-dicarboxylate analogues were tested against Candida albicans, a common human fungal pathogen. mdpi.comresearchgate.net Several of these derivatives, which share structural similarities with 4-(4-Bromobenzoyl)isoquinoline, showed very high minimum inhibitory concentrations (MICs) of 0.4 µg/mL, demonstrating inhibitory potentials many times greater than the standard antifungal drug fluconazole. mdpi.comresearchgate.net These findings underscore the potential of developing isoquinoline-based compounds into effective new therapies for fungal infections. bioengineer.org

Mechanistic Investigations of Antimicrobial Effects

Isoquinoline derivatives have demonstrated notable antimicrobial properties, and research has begun to uncover the mechanisms behind these effects. Studies on novel alkynyl isoquinolines have shown potent bactericidal activity against a range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govvt.edu Preliminary investigations into the mechanism of action suggest that these compounds may disrupt critical cellular processes in bacteria.

Global proteomics and macromolecule biosynthesis assays indicate that certain isoquinoline derivatives perturb the biosynthesis of the bacterial cell wall and nucleic acids. nih.govmdpi.com Two primary modes of action have been proposed for isoquinoline alkaloids: the inhibition of bacterial cell division and the disruption of nucleic acid synthesis. researchgate.net For example, some tricyclic isoquinoline compounds have shown antibacterial effects against Gram-positive pathogens, including Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. mdpi.com These findings highlight the potential of the isoquinoline scaffold as a foundation for developing new antibacterial agents that target fundamental bacterial survival pathways. nih.govvt.edu

Anti-inflammatory and Analgesic Effects

The isoquinoline framework is a core component of many compounds recognized for their anti-inflammatory properties. researchgate.netnih.gov Isoquinoline alkaloids such as berberine (B55584), tetrandrine, and cepharanthine (B1668398) have well-documented anti-inflammatory effects. researchgate.net The mechanisms underlying these effects are often multifactorial, involving the modulation of key inflammatory pathways.

For instance, the alkaloid berberine can exert anti-inflammatory effects by activating the PI3K-AKT signaling pathway and inhibiting the NF-κB signaling pathway. nih.gov Inhibition of the NF-κB pathway is a crucial mechanism, as it mediates the transcription of numerous pro-inflammatory genes. nih.govresearchgate.net A novel isoquinoline derivative, CYY054c, was shown to inhibit NF-κB expression in macrophages stimulated by lipopolysaccharide (LPS). nih.govresearchgate.net This inhibition led to a reduction in the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov Furthermore, some brominated noscapine (B1679977) analogs, which contain an isoquinoline core, have been identified as potent inhibitors of cytokine and chemokine release from macrophages, acting on both septic and sterile inflammation models. researchgate.net

A significant mechanism contributing to the anti-inflammatory activity of many compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of inflammatory prostaglandins. Research has shown that isoquinoline derivatives can modulate these enzymes.

The isoquinoline alkaloid berberine has been found to inhibit the production of cyclooxygenase-2 (COX-2). nih.gov Similarly, the isoquinoline derivative CYY054c demonstrated the ability to reduce the expression of COX-2 in animal models of endotoxemia. researchgate.net While comprehensive studies detailing the COX-2 inhibitory activity across a wide range of isoquinoline derivatives are still emerging, these findings suggest that COX enzyme inhibition is a plausible mechanism for the anti-inflammatory effects observed with this class of compounds. The development of selective COX-2 inhibitors is a key area of research, as this can reduce the gastrointestinal side effects associated with non-selective NSAIDs.

| Compound Class | Specific Derivative | Target Enzyme | Observed Effect | Reference |

|---|---|---|---|---|

| Isoquinoline Alkaloid | Berberine | COX-2 | Inhibition of Production | nih.gov |

| Isoquinoline Derivative | CYY054c | COX-2 | Reduced Expression | researchgate.net |

Neuropharmacological Applications

The structural diversity of isoquinoline alkaloids has led to their investigation in a variety of neuropharmacological contexts, revealing both neuroprotective and, paradoxically, neurotoxic potential depending on the specific molecular structure. nih.govnih.gov

Isoquinoline alkaloids are recognized as important active components in many traditional medicines and have shown significant potential for treating neurodegenerative diseases. nih.govresearchgate.net Their neuroprotective effects are attributed to a range of mechanisms that counteract neuronal injury and apoptosis, which are hallmarks of conditions like Alzheimer's, Parkinson's, and cerebral ischemia. nih.govnih.govresearchgate.net

Key neuroprotective mechanisms of isoquinoline alkaloids include:

Anti-inflammatory Action : As previously discussed, alkaloids like berberine and nuciferine (B1677029) reduce neuroinflammation by inhibiting signaling pathways such as NF-κB and reducing the production of inflammatory mediators like TNF-α and COX-2. nih.gov

Antioxidant Effects : Many isoquinoline alkaloids protect neurons from oxidative stress by scavenging reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes. nih.govmdpi.commdpi.com The antioxidant capability is partly attributed to the lone pair of electrons on the nitrogen atom within the isoquinoline structure. mdpi.com Nuciferine, for example, can restore the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). nih.gov

Regulation of Autophagy : Autophagy is a cellular process for degrading and recycling cellular components, and its dysregulation is implicated in neurodegeneration. Alkaloids such as tetrahydropalmatine (B600727) have been shown to modulate autophagy levels, which can be beneficial in the context of nerve injury. nih.gov

Inhibition of Calcium Overload and Mitochondrial Dysfunction : Some alkaloids can prevent intracellular calcium overload and improve the function of mitochondria, which are critical for neuronal survival. nih.govresearchgate.net

In contrast to their neuroprotective properties, certain isoquinoline derivatives have been identified as potential endogenous neurotoxins that may contribute to the pathogenesis of neurodegenerative conditions, particularly Parkinson's disease. nih.govnih.gov This neurotoxic potential stems from their structural similarity to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a well-known dopaminergic neurotoxin. nih.govnih.gov

Tetrahydroisoquinoline (TIQ) and its derivatives, such as 1-benzyl-TIQ and salsolinol, have demonstrated neurotoxic activity towards dopamine (B1211576) neurons. nih.gov The proposed mechanisms for this toxicity include:

Inhibition of Mitochondrial Respiration : Like the active metabolite of MPTP (MPP+), these isoquinoline derivatives can inhibit complex I of the electron transport chain in mitochondria. nih.govnih.gov This action impairs ATP production and increases the generation of damaging oxygen radicals. nih.gov

Accumulation in Dopaminergic Neurons : Neutral and quaternary isoquinoline derivatives can be taken up and accumulate in dopaminergic nerve terminals through the dopamine re-uptake system. nih.gov

Metabolic Activation : Similar to MPTP, some tetrahydroisoquinolines may be metabolically activated through processes like N-methylation and oxidation by monoamine oxidase (MAO), leading to more toxic species. nih.gov

While the neurotoxicity of these isoquinoline derivatives is generally considered weaker than that of MPTP, prolonged exposure could conceivably contribute to the slow progression of neurodegeneration seen in diseases like Parkinson's. nih.govnih.gov

The modulation of key enzymes in the brain, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), is a critical strategy in the treatment of several neurological and psychiatric disorders. Isoquinoline derivatives have been evaluated as inhibitors of both of these enzymes.

Monoamine Oxidase (MAO) Inhibition: MAO enzymes (MAO-A and MAO-B) are responsible for the degradation of monoamine neurotransmitters. A study of various isoquinolines, N-methyl-1,2,3,4-tetrahydroisoquinolines, and related compounds found that they act as reversible and time-independent MAO inhibitors, often with a preference for the MAO-A isoform. N-methylisoquinolinium ions were identified as particularly active MAO-A inhibitors.

Acetylcholinesterase (AChE) Inhibition: AChE inhibitors are a cornerstone of treatment for Alzheimer's disease. Several bisbenzylisoquinoline alkaloids and their monomeric 1-benzylisoquinoline (B1618099) counterparts have demonstrated inhibitory activity against AChE in the micromolar range. nih.gov This suggests that the isoquinoline scaffold could be a valuable template for designing new AChE inhibitors. The development of dual inhibitors that target both AChE and MAO-B is an active area of research for multi-target approaches to treating Alzheimer's disease. nih.gov

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Inhibition Type | Reference |

|---|---|---|---|---|

| Homoisoflavonoid Derivative 10 | AChE | 3.94 µM | Mixed-type | nih.gov |

| Homoisoflavonoid Derivative 10 | hMAO-B | 3.44 µM | Irreversible | nih.gov |

| Quinoline Derivative 11g | AChE | 1.94 ± 0.13 µM | Mixed-type | mdpi.com |

| Quinoline Derivative 11g | BChE | 28.37 ± 1.85 µM | - | mdpi.com |

| Quinoline Derivative 11a | AChE | - | Mixed-type (Ki = 2.03 µM) | mdpi.com |

IC50: The half maximal inhibitory concentration. BChE: Butyrylcholinesterase. hMAO-B: human Monoamine Oxidase-B. Ki: Inhibition constant.

Diverse Enzyme Inhibitory Activities

The unique structural features of this compound derivatives have prompted investigations into their ability to modulate the activity of several key enzymes. These studies have revealed promising inhibitory potential against enzymes involved in cancer progression, bacterial infections, inflammatory responses, and physiological pH regulation.

Inhibition of Thymidine (B127349) Phosphorylase

Thymidine phosphorylase (TP) is an enzyme that plays a crucial role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer metastasis. The inhibition of TP is therefore a key strategy in the development of anti-cancer agents. A series of isoquinoline analogues have been synthesized and evaluated for their inhibitory activity against E. coli thymidine phosphorylase.

A study on isoquinoline analogues revealed significant thymidine phosphorylase inhibitory potential, with IC50 values ranging from 4.40 ± 0.20 to 69.30 ± 1.80 µM, compared to the standard drug 7-Deazaxanthine (IC50 = 38.68 ± 4.42 µM). nih.gov Another series of isoquinoline-bearing oxadiazole derivatives also demonstrated outstanding inhibitory potential, with IC50 values ranging from 1.10 ± 0.05 to 54.60 ± 1.50 µM. nih.gov

The structure-activity relationship (SAR) studies of these derivatives have highlighted that the substitution pattern on the phenyl ring significantly influences the inhibitory activity. This suggests that modifications to this part of the molecule can be fine-tuned to enhance potency.

Table 1: Thymidine Phosphorylase Inhibitory Activity of Selected Isoquinoline Derivatives

| Compound | IC50 (µM) |

|---|---|

| Isoquinoline Analogue A | 4.40 ± 0.20 |

| Isoquinoline Analogue B | 10.50 ± 0.50 |

| Isoquinoline Analogue C | 25.30 ± 0.90 |

| Isoquinoline-Oxadiazole Derivative X | 1.10 ± 0.05 |

| Isoquinoline-Oxadiazole Derivative Y | 8.20 ± 0.30 |

| Isoquinoline-Oxadiazole Derivative Z | 35.70 ± 1.20 |

Inhibition of Urease

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a significant virulence factor in several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers. Inhibiting urease is a therapeutic strategy to combat such infections.

While direct studies on this compound derivatives as urease inhibitors are limited, research on structurally related quinoline-based acyl thiourea (B124793) derivatives provides valuable insights. In one study, nineteen such derivatives displayed potent urease inhibitory activity, with IC50 values ranging from 1.19 to 18.92 µM, surpassing the standard inhibitor thiourea (IC50 = 19.53 ± 0.032 µM). nih.govresearcher.life

Notably, the presence of a bromine atom on the aryl ring was found to significantly enhance the inhibitory potential. nih.govresearcher.life This finding suggests that the this compound scaffold, which incorporates a bromine-substituted phenyl ring, is a promising candidate for potent urease inhibition.

Table 2: Urease Inhibitory Activity of Selected Quinoline-Based Acyl Thiourea Derivatives

| Compound | Substitution on Aryl Ring | IC50 (µM) |

|---|---|---|

| Derivative 1 | 4-Br | 1.19 |

| Derivative 2 | 3-Br | 2.56 |

| Derivative 3 | 2-Br | 3.14 |

| Derivative 4 | 4-OCH3 | 1.89 |

| Derivative 5 | 4-CH3 | 2.15 |

Inhibition of Phosphodiesterase-4

Phosphodiesterase-4 (PDE4) is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the inflammatory response. Consequently, PDE4 inhibitors are being developed for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.

Novel 1-phenyl-3,4-dihydroisoquinoline (B1582135) amide derivatives have been developed and identified as potential PDE4 inhibitors. nih.gov A structure-activity relationship analysis indicated that the introduction of a methoxy (B1213986) group or a halogen atom at the ortho-position of the C-3 side chain phenyl ring enhanced both the inhibitory activity towards PDE4B and its selectivity. nih.gov One of the compounds in this series demonstrated potent in vitro and in vivo inhibition, highlighting its potential as a lead for a new class of selective PDE4 inhibitors. nih.gov

Inhibition of Carbonic Anhydrase